molecular formula C21H26N4O2S B2991755 N-(2-(cyclohex-1-en-1-yl)ethyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide CAS No. 942010-54-0

N-(2-(cyclohex-1-en-1-yl)ethyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide

Cat. No.: B2991755
CAS No.: 942010-54-0
M. Wt: 398.53
InChI Key: WRAJZUPIHCDEAK-UHFFFAOYSA-N
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Description

N-(2-(cyclohex-1-en-1-yl)ethyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide (CAS: 941879-50-1) is a thiazole-based carboxamide derivative featuring a 4-methylthiazole core substituted at position 2 with a ureido group linked to m-tolyl (meta-methylphenyl) and at position 5 with a carboxamide moiety bearing a cyclohexenylethyl chain.

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-4-methyl-2-[(3-methylphenyl)carbamoylamino]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O2S/c1-14-7-6-10-17(13-14)24-20(27)25-21-23-15(2)18(28-21)19(26)22-12-11-16-8-4-3-5-9-16/h6-8,10,13H,3-5,9,11-12H2,1-2H3,(H,22,26)(H2,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRAJZUPIHCDEAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2=NC(=C(S2)C(=O)NCCC3=CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis begins with commercially available starting materials such as cyclohexene, ethylamine, 4-methylthiazole-5-carboxylic acid, and m-tolyl isocyanate.

    Step-by-Step Synthesis:

Biological Activity

N-(2-(cyclohex-1-en-1-yl)ethyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide is a complex organic compound notable for its unique thiazole structure, which incorporates a cyclohexene group. This compound has garnered interest due to its potential biological activities, particularly as an inhibitor of lysine acetyltransferases (KATs), which play crucial roles in gene regulation and cellular processes.

Chemical Structure and Properties

The chemical formula for the compound is C19H24N2O1SC_{19}H_{24}N_2O_1S. Its structural features include:

  • Thiazole ring : Implicated in various biological activities.
  • Cyclohexene moiety : Enhances lipophilicity and potential interactions with biological targets.
  • Ureido group : May contribute to binding affinity with specific enzymes.

This compound primarily acts as a KAT inhibitor. KATs are involved in the acetylation of histones, influencing gene expression and cellular metabolism. Inhibition of these enzymes may have therapeutic implications in cancer treatment and other diseases associated with dysregulated gene expression.

Case Studies and Research Findings

  • Inhibition of KATs : Research indicates that the compound effectively inhibits KATs within the MYST family, which are critical for histone modification. This inhibition can lead to altered gene expression profiles, making it a candidate for cancer therapy .
  • Cytotoxicity Studies : In vitro studies have demonstrated that derivatives of thiazole compounds exhibit significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The cytotoxicity was assessed using MTT assays, revealing IC50 values that suggest potent anticancer activity .
  • Molecular Docking Studies : Computational studies have shown favorable binding interactions between the compound and target proteins involved in cancer progression. Molecular docking simulations indicate that the compound fits well into the active sites of these proteins, supporting its potential as a therapeutic agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure/FeaturesBiological ActivityUniqueness
N-(4-cyclohexenyl)-benzenesulfonamideSimilar sulfonamide structureKAT inhibitionLacks thiazole ring
5-Ethyl-2-methoxybenzenesulfonamideSulfonamide with methoxy groupAnticancer activityNo cyclohexene or thiazole
4-MethoxyphenylsulfonamideBasic sulfonamide structureAntibacterial activitySimpler structure

This table illustrates that while there are compounds with similar functionalities, the unique combination of features in this compound may confer distinct advantages in specific therapeutic contexts.

Comparison with Similar Compounds

Structural Analogues

Substituent Variations on the Thiazole Core
  • Target Compound: Position 2: 3-(m-tolyl)ureido. Position 5: N-(2-(cyclohex-1-en-1-yl)ethyl)carboxamide.
  • Compound 1 () :

    • Position 2 : 3-(4-acetylphenyl)ureido.
    • Position 5 : N-(2,4-dichlorobenzyl)carboxamide.
    • Key Feature : The dichlorobenzyl group may improve binding to hydrophobic enzyme pockets but reduces solubility compared to the cyclohexenylethyl chain .
  • Compound 12 (): Position 2: 3-(p-tolyl)ureido. Position 5: N-(2-methoxybenzyl)carboxamide.
Thiazole Derivatives with Bioactivity ()
  • Compound 7b () :

    • Structure : Thiadiazole derivative with a 4-methyl-2-phenylthiazole core.
    • Activity : IC50 = 1.61 ± 1.92 μg/mL against HepG-2 cells.
    • Comparison : The absence of a ureido group in 7b suggests that the ureido moiety in the target compound may be critical for targeting specific enzymes (e.g., urease or proteases) .
  • BP 27384 (): Structure: N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)-1-piperazinyl)-2-methyl-4-pyrimidinyl)amino)-5-thiazolecarboxamide. Key Feature: Incorporation of a piperazinyl-pyrimidine substituent enhances solubility but diverges from the ureido-thiazole scaffold .

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